molecular formula C16H22O3 B8682694 4-(Heptyloxy)cinnamic acid

4-(Heptyloxy)cinnamic acid

Cat. No.: B8682694
M. Wt: 262.34 g/mol
InChI Key: PCEUYCVFQYQWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Heptyloxy)cinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives followed by etherification. One common method is the reaction of cinnamic acid with heptyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then subjected to etherification using a suitable base, such as sodium hydride, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biotechnological approaches, such as microbial fermentation, are being explored for the sustainable production of hydroxycinnamic acids .

Chemical Reactions Analysis

Types of Reactions: 4-(Heptyloxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the side chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.

    Reduction: Formation of 4-heptyloxyhydrocinnamic acid.

    Substitution: Formation of various substituted heptyloxycinnamic acid derivatives.

Scientific Research Applications

4-(Heptyloxy)cinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)cinnamic acid involves its interaction with cellular pathways and molecular targets. The compound exerts its effects through:

Comparison with Similar Compounds

4-(Heptyloxy)cinnamic acid can be compared with other hydroxycinnamic acids, such as:

Uniqueness: this compound stands out due to its heptyloxy side chain, which imparts unique physicochemical properties and enhances its solubility in organic solvents

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3-(4-heptoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)

InChI Key

PCEUYCVFQYQWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of dimethyl sulfoxide was suspended 15.5 g of 4-hydroxycinnamic acid, 30.0 g of bromoheptyl and 50.0 g of potassium carbonate, and were vigorously stirred for 10 hours with a mechanical stirrer while the flask was heated in oil bath under reflux. After the obtained reaction mixture was cooled, it was filtered through Celite, and the resultant residue was washed with 300 of ethyl acetate. After 500 ml of water was added to the washed mixture and the mixture was extracted with 2.5 liter of ethyl acetate, the obtained extract (organic layer) was concentrated by removing the solvent in vacuo. To the resultant residue was added 100 ml of ethanol, an aqueous solution (20 ml) containing sodium hydroxide of 10 g was added and stirred at 80° C. for 1 hour. After the resultant reaction mixture was cooled, the precipitated crystals were filtered in vacuo, and the residue was washed with 100 ml of ethanol. The washed residue was placed in 300 of dilute hydrochloric acid of 40° C., and stirred for 1 hour. The reaction mixture was filtered in vacuo and dried to obtain the above compound (e) of 19.1 g (yield: 78%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78%

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